N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is a compound characterized by its unique structural features, including a methoxyacetate group and a carboxy-6-methylphenyl moiety. Its molecular formula is C₁₄H₁₇N₀₆, with a molecular weight of 295.29 g/mol. This compound is often encountered as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior and biological interactions .
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (N-(2-Methoxyacetyl)-N-(2-carboxy-6-methylphenyl)-alanine) is a metabolite of metalaxyl, an agricultural fungicide []. Metabolites are substances produced by the breakdown of a compound by an organism. In this case, the organism is likely a plant, fungus, or animal that has been exposed to metalaxyl.
These reactions are fundamental in organic synthesis and can be utilized in further modifications of the compound for research and therapeutic applications.
Several methods can be employed for synthesizing N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine:
Optimizing reaction conditions (temperature, solvent, and pH) is crucial for maximizing yield and purity.
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine finds applications in various fields:
Its unique structure allows it to act as a versatile building block in organic synthesis.
Interaction studies involving N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine focus on its binding affinities with various biological targets. Preliminary studies suggest:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-Carboxyphenyl)-alanine | C₉H₉N₁O₂ | Lacks methoxyacetate; simpler structure |
N-(4-Hydroxyphenyl)-N-methylalanine | C₁₁H₁₃N₁O₂ | Contains hydroxyl instead of methoxy |
4-Amino-N-(2-carboxyphenyl)butanoic acid | C₁₁H₁₃N₂O₄ | Longer carbon chain; different functional groups |
The uniqueness of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.